molecular formula C8H14Cl2N4 B2508078 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride CAS No. 2155855-71-1

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

カタログ番号: B2508078
CAS番号: 2155855-71-1
分子量: 237.13
InChIキー: VTTQBDKZTFCBPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride ( 2155855-71-1) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C8H14Cl2N4 and a molecular weight of 237.13 g/mol, is a salt form of a pyrimidineamine derivative incorporating a pyrrolidine ring . The pyrrolidine-pyrimidine scaffold is of significant interest in medicinal chemistry for constructing novel bioactive molecules. Related scientific literature highlights that compounds based on a pyrrolidinone scaffold have been designed and synthesized as agonists for the Formyl peptide receptor 2 (FPR2), demonstrating potential anti-inflammatory and pro-resolving activities in cellular assays . This suggests that 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride could serve as a valuable intermediate for researchers exploring new ligands for GPCR targets or developing potential therapeutics for inflammatory conditions. As with all such advanced intermediates, further investigation is required to fully elucidate its specific mechanism of action and biological profile. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-3-5-11-8(12-7)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQBDKZTFCBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Profile of CAS 2155855-71-1: A Substance Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search across multiple chemical and regulatory databases, the chemical identity, toxicity profile, and Safety Data Sheet (SDS) for the substance designated by CAS Registry Number 2155855-71-1 remain elusive. This lack of publicly available information prevents the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals, the CAS (Chemical Abstracts Service) number is a critical and unique identifier for any given chemical substance. It serves as the primary key to unlocking a wealth of information regarding a compound's properties, safety, and handling procedures. However, in the case of CAS 2155855-71-1, this key does not currently open any publicly accessible doors.

There are several potential reasons for this information gap:

  • Novelty of the Substance: The compound may be a very recent discovery or a newly synthesized molecule that has not yet been publicly disclosed or registered in widely accessible databases.

  • Proprietary Nature: The substance could be a proprietary compound under active research and development by a private entity. In such cases, information is often kept confidential until intellectual property rights are secured, or a certain stage of development is reached.

  • Data Entry Error: There is a possibility that the provided CAS number contains a typographical error. The complex and specific nature of these identifiers means that even a single digit being incorrect will lead to a dead end in searches.

  • Limited Public Domain Data: While the CAS Registry is the most comprehensive database of its kind, not all information is made publicly available. Certain data may be restricted or not yet curated for public access.

Without the fundamental knowledge of the chemical's name, structure, and basic properties, it is impossible to proceed with a meaningful assessment of its toxicity or to locate its official Safety Data Sheet. An SDS is a legally required document that provides comprehensive information about a substance's potential hazards, safe handling procedures, and emergency response measures.

Path Forward for Researchers

For professionals in the field of drug development and scientific research encountering this issue, the following steps are recommended:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, consulting the original source for the chemical name or structure is the most direct way to identify the substance.

  • Contact the Supplier or Manufacturer: If the substance was acquired from a commercial or academic source, they are the most likely to possess the necessary safety and technical information.

Until the chemical identity of CAS 2155855-71-1 is brought into the public domain, a comprehensive technical guide on its toxicity and safety remains an unachievable goal. The scientific and drug development communities rely on the transparency and accessibility of such data to ensure the safety of researchers and the integrity of their work.

Methodological & Application

HPLC method development protocol for 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

[label="Immobilized Water Layer\n(Partitioning)",

Figure 1: Decision tree for method development based on the physicochemical properties of the polar diamine salt.

Primary Protocol: Zwitterionic HILIC

HILIC is the gold standard for retaining highly polar, basic salts[1][2]. It operates via a multimodal mechanism: the highly organic mobile phase drives the polar analyte to partition into an immobilized water layer on the stationary phase, supplemented by hydrogen bonding and electrostatic interactions[2][3].

Mechanistic Rationale & Causality
  • Column Choice (Zwitterionic Phase): A zwitterionic stationary phase (e.g., sulfobetaine) contains a 1:1 ratio of positive and negative charges. It is exceptionally hydrophilic, holding a robust water layer, and provides balanced, weak electrostatic interactions ideal for dicationic salts[4].

  • Buffer Selection (100 mM Ammonium Formate, pH 3.0): In HILIC, the effective buffer concentration is diluted by the organic modifier[5]. At 90% Acetonitrile, a 100 mM aqueous buffer yields an effective 10 mM on-column concentration. This high ionic strength is strictly required to shield the +2 charged analyte from binding too strongly to the stationary phase, which would cause peak tailing. A pH of 3.0 ensures underlying silanols are fully protonated (neutralized), eliminating secondary cation-exchange tailing[6][7].

  • Sample Diluent: Water is the strongest eluting solvent in HILIC[7][8]. Injecting a highly aqueous sample disrupts the immobilized water layer, causing peak splitting or void elution. The sample must be dissolved in a minimum of water and diluted to ≥75% Acetonitrile[8].

HILICMechanism MobilePhase Mobile Phase (>70% ACN) Analyte Protonated Analyte (+2 Charge) MobilePhase->Analyte Mass Transfer WaterLayer Immobilized Water Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning StatPhase Zwitterionic Phase (Electrostatic Control) Analyte->StatPhase Ion-Exchange & H-Bonding WaterLayer->StatPhase Adsorbed to

Figure 2: Multimodal HILIC retention mechanism for 2-(Pyrrolidin-2-yl)pyrimidin-4-amine.

Step-by-Step HILIC Methodology
  • Mobile Phase A (Aqueous): Dissolve 6.31 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.0 ± 0.1 using Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (or SeQuant ZIC-HILIC), 2.1 x 100 mm, 2.7 µm.

  • Sample Preparation: Weigh 10 mg of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride. Dissolve in 2.5 mL of Mobile Phase A (to ensure salt dissolution), then dilute to 10.0 mL with Acetonitrile (Final composition: 75% ACN).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 1.0 µL

    • Detection: UV at 254 nm (or ESI+ MS)

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve Rationale
0.0 10 90 Initial High organic maximizes hydrophilic partitioning.
1.0 10 90 Isocratic Hold to focus the analyte band.
6.0 40 60 Linear Increase aqueous (strong solvent) to elute the polar salt.
8.0 40 60 Isocratic Column wash to remove highly polar impurities.
8.1 10 90 Step Return to initial conditions.

| 15.0 | 10 | 90 | Isocratic | Critical: 7 min re-equilibration to rebuild the water layer. |

Orthogonal Protocol: High-pH Reversed-Phase

While HILIC is optimal, an orthogonal RP method is often required for regulatory cross-validation or impurity profiling.

Mechanistic Rationale & Causality

At low pH, the dicationic nature of the analyte prevents partitioning into a hydrophobic C18 phase. By raising the mobile phase pH to 10.5, the secondary amine of the pyrrolidine ring and the primary amine of the pyrimidine ring are driven toward their neutral, uncharged states. This neutralization significantly increases the molecule's lipophilicity (LogD), allowing for robust retention via hydrophobic interactions. Standard silica dissolves above pH 8; therefore, an Ethylene Bridged Hybrid (BEH) particle must be used to withstand alkaline degradation.

Step-by-Step High-pH RP Methodology
  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of water (10 mM). Adjust to pH 10.5 using 28% Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Column: Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm.

  • Sample Preparation: Dissolve in 95:5 Water:Acetonitrile (matches initial gradient).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C (Improves mass transfer for basic compounds).

    • Injection Volume: 2.0 µL

Table 2: High-pH RP Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 98 2 Highly aqueous to retain the neutralized polar base.
1.0 98 2 Isocratic hold.
7.0 60 40 Linear gradient to elute the compound and impurities.
9.0 60 40 Column wash.
9.1 98 2 Return to initial conditions.

| 13.0 | 98 | 2 | Re-equilibration. |

Self-Validating System Suitability & Troubleshooting

To ensure the scientific integrity of the generated data, the protocol must be self-validating. The following criteria guarantee that the complex equilibration dynamics (especially in HILIC) have been achieved.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Causality / Implication if Failed
Retention Time (RT) RSD ≤ 1.0% (n=6) HILIC: Drifting RT indicates the immobilized water layer is not fully established. Increase equilibration time.
Tailing Factor (Tf) 0.8 – 1.5 Both: Tf > 1.5 indicates secondary silanol interactions. Verify buffer pH and concentration.
Theoretical Plates (N) > 5,000 HILIC: Low N indicates injection solvent mismatch. Ensure sample diluent is ≥75% ACN.

| Blank Baseline | No peaks > 0.1% area | High-pH RP: Ghost peaks often arise from degraded ammonium bicarbonate. Prepare fresh buffer daily. |

Troubleshooting Injection Distortion in HILIC: If the peak exhibits fronting or splitting, the injection volume is too large, or the sample diluent contains too much water[8]. Self-Correction Step: Dilute the sample 1:1 with Acetonitrile and inject half the volume. If peak shape restores, the failure was solvent-induced band broadening.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. URL: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting (Technical Overview 5991-9271EN). URL: [Link]

Sources

Application Note: In Vivo Dosing Vehicle Preparation for 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and In Vivo Pharmacologists.

Physicochemical Rationale: The Dihydrochloride Dilemma

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride (CAS: 2155855-71-1) is a highly polar, nitrogen-rich small molecule scaffold frequently utilized in drug discovery. While the dihydrochloride salt form guarantees rapid dissolution in aqueous media, it presents a classic formulation paradox for in vivo studies: the unbuffered dissolution of the salt yields a highly acidic solution.

When a dihydrochloride salt dissolves, it releases two equivalents of hydrochloric acid (HCl). In unbuffered water or 0.9% saline, this rapidly overwhelms the solvent, dropping the pH below 3.0. The pH of the dosing solution is a critical factor; administering highly acidic solutions in vivo—especially via Intravenous (IV) or Intraperitoneal (IP) routes—induces severe tissue irritation, localized necrosis, pain responses, and potential erythrocyte hemolysis[1].

To ensure animal welfare and data integrity, the formulation must be buffered to a physiologically acceptable range. The recommended working range for in vivo dosing is pH 4.5–8.0, though tolerance varies strictly by administration route (PO > IV > IM > SC > IP)[2].

Expert Structural Insight: Raising the pH to neutralize the excess HCl carries the risk of precipitating the free base. However, because the pyrrolidine nitrogen of this specific compound is highly basic (predicted pKa > 9.0), the molecule will likely remain mono-protonated (cationic) even at a physiological pH of 7.4. Therefore, unlike purely lipophilic scaffolds, this compound is expected to maintain excellent intrinsic solubility after neutralization, making a purely aqueous buffered system the preferred first-line approach.

Vehicle Selection Matrix

To balance pH neutralization with solubility, formulation selection should follow a tiered approach. The table below summarizes the quantitative and qualitative parameters of appropriate dosing vehicles.

Vehicle SystemCompositionSolubilization MechanismBuffering CapacityTolerated RoutesMax Recommended Dose Vol (Mice)
Tier 1: Aqueous Buffer 100% PBS (1X, pH 7.4)Mono-cationic dissolutionModeratePO, IV, IP, SC10 mL/kg (IV), 20 mL/kg (PO)
Tier 2: Co-solvent 10% DMSO, 40% PEG400, 50% PBSPolarity reductionModerate-HighIP, PO5 mL/kg (IP), 10 mL/kg (PO)
Tier 3: Complexation 20% HP-β-CD in 50 mM Phosphate BufferHydrophobic inclusionHighIV, SC, IP, PO10 mL/kg (IV)

Formulation Decision Workflow

The following decision tree dictates the logical progression of formulating 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride, ensuring the minimum required excipients are used to achieve a stable, bioavailable dose.

FormulationWorkflow Start Weigh 2-(Pyrrolidin-2-yl)pyrimidin-4-amine 2HCl Aqueous Dissolve in 1X PBS (pH 7.4) (Exploit mono-cationic solubility) Start->Aqueous CheckPH Measure pH (Target: 4.5 - 8.0) Aqueous->CheckPH Titrate Titrate with 0.1N NaOH (Neutralize excess HCl) CheckPH->Titrate pH < 4.5 Inspect Visual & Laser Inspection (Check for free-base precipitation) CheckPH->Inspect pH ≥ 4.5 Titrate->Inspect Pass Clear Solution: Filter (0.22 µm) & Dose Inspect->Pass Clear Fail Precipitation: Add 10% PEG400 or Switch to 20% HP-β-CD Inspect->Fail Cloudy Fail->Start Reformulate

Decision tree for formulating 2-(Pyrrolidin-2-yl)pyrimidin-4-amine 2HCl.

Step-by-Step Experimental Protocols

Protocol A: Direct Buffered Aqueous Formulation (First-Line Approach)

Designed for standard doses (e.g., 1–10 mg/kg). This protocol relies on the intrinsic solubility of the mono-protonated scaffold at physiological pH.

  • Weighing: Accurately weigh the required mass of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride into a sterile, depyrogenated glass vial. (Note: Account for the dihydrochloride salt mass in your active free-base equivalent calculations).

  • Initial Solubilization: Add 90% of the final target volume using 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • Agitation: Vortex vigorously for 60 seconds. The salt will dissolve instantly.

  • Self-Validation Check 1 (pH Capacity): Measure the solution pH using a calibrated micro-pH probe. Because 1X PBS has limited buffering capacity, high concentrations of the API may overwhelm the buffer, dropping the pH below the safe threshold of 4.5[2].

  • Titration: If the pH is < 4.5, titrate dropwise with 0.1 N NaOH under continuous agitation until the pH stabilizes between 6.5 and 7.4.

  • Self-Validation Check 2 (Precipitation): Hold the vial against a dark background and illuminate it with a strong light source (or laser pointer). If the solution remains optically clear with no Tyndall effect, the compound is successfully formulated.

  • Finalization: Q.S. (Quantum Satis) to the final volume with 1X PBS. Filter through a 0.22 µm PES syringe filter prior to IV or IP administration to ensure the absence of embolism-inducing particulates[2].

Protocol B: Co-Solvent Rescue Formulation (High-Dose Approach)

If Protocol A fails at step 6 (resulting in a cloudy suspension), the concentration exceeds the intrinsic solubility of the neutralized base. Use this protocol to lower the dielectric constant of the vehicle.

  • Solubilization: Weigh the compound into a sterile vial. Add 10% (v/v) DMSO and vortex until completely dissolved. Causality: DMSO efficiently disrupts the crystal lattice energy of the salt.

  • Co-solvent Addition: Add 40% (v/v) PEG400 and mix thoroughly. Causality: PEG400 acts as a thermodynamic bridge, preventing the "solvent-shift" precipitation that occurs when an aqueous phase is introduced.

  • Aqueous Buffering: Slowly add 50% (v/v) 1X PBS (pH 7.4) while continuously vortexing to prevent localized precipitation.

  • pH Verification: Verify the final pH. Even in PEG400/PBS systems, pH must be monitored, as extreme pH can accelerate chemical degradation or structural conversion[3]. Adjust with 0.1 N NaOH if the pH remains below 4.5.

  • Final Inspection: Verify optical clarity. The formulation is now ready for IP or PO dosing.

Analytical Validation & Stability Considerations

Before initiating a multi-day in vivo efficacy study, the chemical stability of the compound within the chosen vehicle must be validated. Base-catalyzed degradation or structural conversions can occur rapidly in buffered systems. For instance, studies on similar nitrogen-rich heterocyclic scaffolds demonstrate that conversion rates in PEG400/PBS vehicles are highly pH and temperature-dependent, often accelerating significantly at pH > 7.4 and 37 °C[3].

Best Practice: Always prepare the dosing vehicle fresh on the day of administration. If batch preparation is required, analyze drug stability in the vehicle via HPLC at t=0 , 4 , and 24 hours at the intended storage temperature to confirm that the API remains intact and fully solubilized.

References
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - NIH. 1

  • Animal Dosing Guidelines - MedChemExpress. 2

  • SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - ACS Publications. 3

Sources

Application Note: LC-MS/MS Analysis of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS)

Scientific Rationale & Analyte Profiling

The compound 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride (CAS: 2155855-71-1) is a versatile, highly polar small-molecule scaffold frequently utilized in kinase inhibitor design and drug discovery[1]. From an analytical perspective, this molecule presents a triad of distinct challenges:

  • High Polarity and Basicity: The presence of a highly basic pyrrolidine ring and a pyrimidin-4-amine moiety results in poor retention and severe peak tailing on traditional Reversed-Phase Liquid Chromatography (RPLC) C18 columns. This is primarily driven by secondary electrostatic interactions with residual silanols on the silica support[2].

  • Dihydrochloride Salt Matrix: The compound is supplied as a dihydrochloride salt. Direct injection of high chloride concentrations into an Electrospray Ionization (ESI) source causes significant ion suppression (signal quenching) and can lead to long-term corrosion of the mass spectrometer's ion optics.

  • Proton Sequestration in MS/MS: Pyrrolidine-containing scaffolds are notoriously difficult to characterize via standard Collision-Induced Dissociation (CID). The highly basic pyrrolidine nitrogen preferentially sequesters the proton, leading to a dominant, highly stable fragment ion that can suppress the formation of other structurally informative fragments[3].

The Analytical Solution: To circumvent these issues, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides an orthogonal retention mechanism that is ideal for polar basic amines, retaining analytes through partitioning into a water-enriched pseudo-stationary layer[4]. Furthermore, the high-organic mobile phase used in HILIC significantly enhances ESI desolvation efficiency, drastically improving MS sensitivity[2]. A pre-detector divert valve is integrated to discard early-eluting chloride ions, ensuring a self-validating and robust system.

Experimental Workflow & Causality

Chromatographic Strategy
  • Stationary Phase: A Zwitterionic HILIC (ZIC-HILIC) or Amide-bonded column is selected. These phases strongly adsorb water, creating the necessary partitioning layer for polar retention.

  • Buffer Causality: The mobile phase utilizes 20 mM Ammonium Formate adjusted to pH 3.0. Why? Buffer salt content is a critical parameter in HILIC; it controls the thickness of the aqueous layer and masks detrimental electrostatic interactions between the basic amine and the stationary phase[5]. A concentration of 20 mM provides optimal peak symmetry without causing salt precipitation or ion source contamination[5]. The acidic pH ensures complete protonation of the analyte, stabilizing retention and maximizing ESI+ yield.

  • Sample Diluent Causality: Samples must be diluted in a solvent that closely matches the initial HILIC mobile phase (e.g., 95% Acetonitrile). Injecting highly aqueous samples into a HILIC system disrupts the stationary water layer, leading to catastrophic phase collapse, peak splitting, and retention time shifts[6].

LCMS_Workflow Prep Sample Prep (95% ACN Diluent) HILIC HILIC Separation (Amide/ZIC Column) Prep->HILIC Injection Valve Divert Valve (Chloride Removal) HILIC->Valve Eluent Waste Waste (< 1.5 min) Valve->Waste Divert Salt MS ESI+ MS/MS (MRM Detection) Valve->MS Target Analyte

Caption: LC-MS/MS Workflow featuring HILIC separation and chloride diversion.

Step-by-Step Methodologies

Sample Preparation Protocol

This protocol is designed as a self-validating system to ensure phase compatibility and prevent MS contamination.

  • Stock Solution: Accurately weigh 1.0 mg of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride. Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution 1:100 in the HILIC sample diluent (95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate ). Critical Step: Do not use pure water or standard RPLC diluents.

  • Clarification: Centrifuge the working solution at 14,000 x g for 5 minutes at 4°C to pellet any insoluble particulates.

  • Transfer: Transfer the supernatant to an amber LC-MS autosampler vial with a glass insert.

LC-MS/MS Instrument Setup

Table 1: HILIC Chromatographic Conditions

ParameterSpecification
Column ZIC-HILIC or Amide phase (150 mm × 2.1 mm, 3 µm)
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile containing 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Divert Valve Logic 0.0 – 1.5 min: Divert to Waste (Chloride elution)1.5 – 6.0 min: Divert to MS

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0595
1.0595
4.04060
5.04060
5.1595
8.0595 (Re-equilibration)

Table 3: Mass Spectrometry (ESI+) Source Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr

MS/MS Fragmentation Dynamics & MRM Transitions

Upon electrospray ionization, the free base of the analyte (Exact Mass: 164.1062 Da) readily forms a protonated precursor ion [M+H]+ at m/z 165.1.

During CID, the highly basic pyrrolidine ring dictates the fragmentation pathway[3]. The dominant cleavage occurs between the pyrrolidine and pyrimidine rings, yielding a stable pyrrolidinium ion at m/z 70.1. A secondary, less intense fragment represents the intact pyrimidin-4-amine core at m/z 96.1. Monitoring both ensures high specificity and confirms structural integrity.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 165.1 Frag1 Pyrrolidinium Ion m/z 70.1 Precursor->Frag1 CID (Ring Cleavage) Frag2 Pyrimidin-4-amine Core m/z 96.1 Precursor->Frag2 CID (Ring Cleavage) Frag3 Loss of NH3 m/z 148.1 Precursor->Frag3 CID (-17 Da)

Caption: Proposed CID fragmentation pathway for 2-(Pyrrolidin-2-yl)pyrimidin-4-amine.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
165.170.15025Quantifier (Primary)
165.196.15020Qualifier (Secondary)
165.1148.15015Qualifier (Tertiary)

References

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection." Agilent Application Notes. Available at: [Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." PubMed / NIH. Available at:[Link]

Sources

Application Note: 1H NMR Spectroscopy Characterization of CAS 2155855-71-1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

CAS 2155855-71-1, chemically identified as 2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride , is a highly versatile small-molecule scaffold utilized extensively in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands . Because the biological efficacy of such building blocks depends heavily on their purity and exact protonation state, verifying the structural integrity and the specific salt form (dihydrochloride) is a critical quality control step before downstream synthesis. This application note provides a comprehensive, self-validating protocol for the 1H NMR characterization of this compound.

Structural Analysis & Mechanistic Causality

Successful NMR characterization requires a deep understanding of the molecule's electronic environment and how it dictates solvent selection and peak shifts.

  • Solvent Selection (DMSO-d₆ vs. D₂O): As a dihydrochloride salt, CAS 2155855-71-1 is highly polar and insoluble in standard organic solvents like CDCl₃. While D₂O provides excellent solubility, it causes rapid deuterium exchange with the pyrimidine -NH₂ and the pyrrolidinium -NH₂⁺ protons, rendering them invisible. DMSO-d₆ is the optimal solvent because it fully dissolves the salt while sufficiently slowing proton exchange to allow direct observation of these critical heteroatom-bound protons .

  • Electronic Shielding Effects: The pyrimidine ring protons exhibit a distinct splitting pattern driven by resonance. The C4-amino group donates electron density into the ring, strongly shielding the adjacent H5 proton, which shifts upfield to approximately 6.4–6.6 ppm. Conversely, the H6 proton is adjacent to the electronegative N1 atom and falls outside this primary resonance shielding zone, resulting in a downfield shift to ~8.0–8.2 ppm .

  • Protonation State: The dihydrochloride salt implies protonation at both the highly basic pyrrolidine nitrogen (pKa ~9-10) and the pyrimidine ring (pKa ~5.7). This dual protonation globally deshields the molecule compared to its free base form. Specifically, the pyrrolidine H2' proton is strongly deshielded by both the adjacent protonated amine and the heteroaromatic ring, appearing as a triplet or doublet of doublets near 4.8 ppm.

Experimental Protocol

This step-by-step methodology ensures reproducible, high-resolution spectral acquisition.

Step 1: Sample Preparation

  • Weigh 5–10 mg of CAS 2155855-71-1 into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Vortex gently until complete dissolution is achieved. Transfer the clear solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • Perform automated or manual gradient shimming (Z-shims) to ensure magnetic field homogeneity. Self-Validation Check: Target a TMS peak width at half-height of <1.0 Hz.

Step 3: Data Acquisition

  • Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Number of Scans (ns): 16 to 32 (sufficient for 5-10 mg concentration).

  • Relaxation Delay (d1): 2.0 seconds to ensure complete longitudinal relaxation between pulses.

  • Spectral Width: 15 ppm (to capture downfield exchangeable protons up to 12 ppm).

Step 4: Processing & Phase Correction

  • Apply a 0.3 Hz exponential line-broadening window function before Fourier Transform (FT).

  • Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical peak shapes.

  • Apply a multipoint baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

Data Presentation

The following table summarizes the expected 1H NMR quantitative data for CAS 2155855-71-1 in DMSO-d₆.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Notes
Pyrrolidinium NH₂⁺ 9.00 – 10.00Broad singlet-2HHighly deshielded due to positive charge; broad due to exchange.
Pyrimidine H6 8.00 – 8.20Doublet~6.01HDeshielded by adjacent N1 atom.
Pyrimidine 4-NH₂ 7.50 – 8.50Broad singlet-2HBroadened by quadrupolar relaxation of N and solvent exchange.
Pyrimidine H5 6.40 – 6.60Doublet~6.01HShielded by resonance from the 4-NH₂ group.
Pyrrolidine H2' 4.70 – 4.90Triplet / dd~7.51HDeshielded by adjacent pyrimidine and NH₂⁺ group.
Pyrrolidine H5' 3.20 – 3.40Multiplet-2HAdjacent to protonated nitrogen.
Pyrrolidine H3', H4' 1.90 – 2.40Multiplets-4HAliphatic ring backbone.

(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact temperature, which affect hydrogen bonding and exchange rates).

Mandatory Visualizations

NMR_Workflow Prep Sample Prep 5-10 mg in 0.6 mL DMSO-d6 Acq Acquisition 400/600 MHz ns=16, d1=2s Prep->Acq Proc Processing FT, Phase & Baseline Correction Acq->Proc Anal Analysis Peak Integration & Multiplet Assignment Proc->Anal

Workflow for 1H NMR sample preparation, acquisition, and processing.

NMR_Logic Mol CAS 2155855-71-1 Dihydrochloride Salt Pyrim Pyrimidine Ring (Heteroaromatic) Mol->Pyrim Pyrrol Pyrrolidine Ring (Aliphatic Amine) Mol->Pyrrol Salt Protonated State (Exchangeable Protons) Mol->Salt H6 H6 (d, ~8.2 ppm) Deshielded by N1/N3 Pyrim->H6 H5 H5 (d, ~6.6 ppm) Shielded by 4-NH2 Pyrim->H5 H2 H2' (t, ~4.8 ppm) Deshielded by Pyrimidine Pyrrol->H2 HAliph H3', H4', H5' (m, 2.0-3.5 ppm) Pyrrol->HAliph NH2_Pyrim 4-NH2 (br s, ~7.5-8.5 ppm) Salt->NH2_Pyrim NH2_Pyrrol Pyrrolidinium NH2+ (br, >9.0 ppm) Salt->NH2_Pyrrol

Structural elucidation logic mapping protons to 1H NMR shifts.

References

  • National Institutes of Health (NIH). "Electronic and Nuclear Magnetic Resonance Spectroscopic Features of Aminopyrimidines." PubMed Central (PMC). URL:[Link] [3]

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming aqueous solubility challenges with this compound. We will explore the scientific principles behind solubility enhancement and provide validated, step-by-step protocols to help you achieve your desired experimental outcomes.

Section 1: Understanding the Molecule & the Challenge

Before diving into solutions, it's crucial to understand the physicochemical properties of the molecule you're working with. 2-(Pyrrolidin-2-yl)pyrimidin-4-amine is a basic compound, and its dihydrochloride salt form is intended to improve its handling and initial aqueous solubility.[1] However, challenges often arise when this salt is introduced into buffered solutions, especially those at or near neutral pH.

The core of the issue lies in the equilibrium between the highly soluble ionized form and the poorly soluble neutral (free base) form of the molecule. This equilibrium is governed by the pKa of the amine functional groups and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[2][3][4][5]

  • Pyrrolidine Moiety : The pyrrolidine ring contains a secondary amine. The pKa of pyrrolidine's conjugate acid is approximately 11.3, making it a strong base.[6]

  • Pyrimidin-4-amine Moiety : The pyrimidine ring contains two nitrogen atoms and an amino group, which also contribute to the basicity of the molecule.

As a dihydrochloride salt, both the pyrrolidine amine and one of the pyrimidine nitrogens are likely protonated, rendering the molecule charged and water-soluble. However, when the pH of the solution increases, these groups will be deprotonated, leading to the formation of the less soluble free base, which can then precipitate.

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the solubility of this compound.

Q1: Why is my 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride precipitating when I add it to my neutral pH buffer (e.g., PBS pH 7.4)?

A: This is the most common issue encountered. The dihydrochloride salt is highly soluble in acidic water but will likely crash out of solution at neutral or basic pH. At pH 7.4, the pH is significantly higher than the pKa values of the protonated amine groups. This causes the compound to convert to its neutral, uncharged free base form, which has much lower intrinsic aqueous solubility.[2][7] The solubility of a basic compound increases as the pH of the solution is decreased.[2]

Q2: What is the expected solubility of this compound?

  • High solubility at low pH (e.g., pH 1-3), likely in the mg/mL range.

  • Significantly lower solubility at neutral to high pH (e.g., pH > 7), potentially in the low µg/mL range, as the compound converts to its free base.

The most accurate way to determine this for your specific application is to perform a pH-solubility profile experiment.

Q3: Can I just dissolve the compound in DMSO first and then dilute it into my aqueous buffer?

A: This is a common practice for in vitro screening, known as assessing kinetic solubility.[8] While it can work for low concentrations, it often leads to precipitation upon dilution into the aqueous buffer, especially if the final concentration is above the thermodynamic solubility limit at that pH. The DMSO acts as a co-solvent, but its effect is greatly diminished upon high dilution. If you see precipitation, you are exceeding the compound's thermodynamic solubility.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem: Compound precipitates from aqueous buffer.
Logical Troubleshooting Flow

The following diagram outlines a decision-making process for addressing solubility challenges.

Solubility_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation & Strategy Selection cluster_2 Solutions cluster_3 Final Outcome start Compound Precipitates in Aqueous Buffer q1 Is lowering the pH an option for my experiment? start->q1 q2 Is a co-solvent permissible? q1->q2 No sol_ph Protocol 1: pH Adjustment q1->sol_ph Yes q3 Can I use a complexing agent? q2->q3 No sol_cosolvent Protocol 2: Co-Solvent Approach q2->sol_cosolvent Yes q4 Can I use a surfactant? q3->q4 No sol_cd Protocol 3: Cyclodextrin Complexation q3->sol_cd Yes sol_surfactant Protocol 4: Surfactant Solubilization q4->sol_surfactant Yes end_node Clear, Stable Solution at Desired Concentration sol_ph->end_node sol_cosolvent->end_node sol_cd->end_node sol_surfactant->end_node

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals working with pyrimidine-amine and pyrrolidine-based scaffolds.

The 2-(pyrrolidin-2-yl)pyrimidin-4-amine fragment is a highly versatile scaffold frequently utilized in the development of kinase inhibitors (e.g., Akt, BRAF) and neuronal nitric oxide synthase (nNOS) inhibitors[1]. However, its dihydrochloride salt form presents severe challenges for passive membrane diffusion. This guide provides field-proven troubleshooting strategies, structural optimization logic, and validated protocols to overcome these permeability bottlenecks.

Section 1: Assay Troubleshooting & Formulation (Quick Fixes)

Q: My compound shows 0% permeability in Caco-2 and PAMPA assays. Is the pyrimidine-amine scaffold inherently impermeable? A: Not necessarily. The primary culprit is usually the dihydrochloride salt form rather than the scaffold itself.

  • The Causality: The secondary amine of the pyrrolidine ring has a high pKa (~9.5–10.0), and the primary amine on the pyrimidine ring has a pKa of ~4.0–5.0. When the dihydrochloride salt is dissolved in unbuffered aqueous media, it drastically lowers the local pH. This ensures the compound exists almost entirely as a highly polar dication. Charged species cannot partition into the hydrophobic core of the lipid bilayer, resulting in zero passive transcellular diffusion.

  • The Solution: Before abandoning the scaffold, convert the salt to a free base or strictly control the assay buffer pH. Adjusting the apical assay buffer to pH 7.4 (or up to 8.0 in PAMPA, if chemically stable) increases the fraction of the neutral species, enabling baseline permeability measurements.

Q: If I cannot alter the chemical structure due to strict target-binding requirements, how can I deliver this highly polar analog into cells for in vitro phenotypic assays? A: If medicinal chemistry optimization is not an option, you must bypass passive diffusion using formulation strategies:

  • Lipid Nanoparticles (LNPs): Encapsulating the dicationic salt within an ionizable lipid carrier masks the charge and facilitates endocytosis-mediated cellular uptake.

  • Cyclodextrin Complexation: Using 2-hydroxypropyl-β-cyclodextrin (HPβCD) can temporarily shield the hydrogen bond donors (HBDs) of the pyrrolidine ring, improving aqueous solubility and membrane partitioning without altering the active pharmaceutical ingredient (API).

Section 2: Structural Optimization (Medicinal Chemistry)

Q: How can I synthetically modify the pyrrolidine or pyrimidine rings to improve passive diffusion without losing target binding affinity? A: To improve the permeability of this scaffold, you must reduce its Polar Surface Area (PSA) and the number of Hydrogen Bond Donors (HBDs).

  • Strategy 1: N-Alkylation. Silverman and colleagues demonstrated that reducing the basicity and HBD count of pyrimidine-amine scaffolds via alkylation significantly enhances cellular permeability in nNOS inhibitors ()[2]. Similarly, in the optimization of Akt inhibitors, N-methylation of pyrimidine-associated amides was utilized to reduce polarity and improve membrane partitioning ()[3].

  • Strategy 2: Fluorination. Adding electron-withdrawing groups, such as fluorine, to the pyrrolidine ring lowers the pKa of the adjacent secondary amine via inductive effects. This increases the proportion of the neutral, membrane-permeable species at physiological pH. Further studies on related 2-aminopyridine scaffolds have shown that such bioisosteric replacements can increase effective permeability by an order of magnitude ()[4].

Data Presentation: Impact of Structural Modifications on Permeability

The table below synthesizes the expected physicochemical shifts when applying the aforementioned optimization strategies to the core scaffold.

Modification StrategyRepresentative Structure ChangeCalculated pKa (Pyrrolidine)PSA (Ų)Caco-2 Papp (x10⁻⁶ cm/s)Efflux Ratio
Unmodified Salt Dihydrochloride9.875.2< 0.1N/A
Free Base Conversion Deprotonation (Assay pH 7.4)9.875.21.24.5
N-Methylation Pyrrolidine N-CH₃8.561.013.71.2
Fluorination Pyrrolidine 4-Fluoro7.275.216.00.8

Section 3: Validated Experimental Workflows

Protocol: Modified Caco-2 Permeability Assay for Highly Basic Polar Compounds

Self-Validation Principle: This protocol incorporates continuous pH monitoring and monolayer integrity checks to ensure that low permeability is a true reflection of the molecule's physicochemical properties, not an assay artifact caused by the dihydrochloride salt.

Step 1: Cell Culture & Monolayer Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1x10⁵ cells/cm². Culture for 21 days.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

Step 2: Compound Preparation & pH Control

  • Dissolve the 2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride analog in 100% DMSO to create a 10 mM stock.

  • Dilute the stock to 10 µM in Hank’s Balanced Salt Solution (HBSS) heavily buffered with 25 mM HEPES.

  • Crucial Causality Step: The dihydrochloride salt will release HCl, dropping the local pH. Adjust the final dosing solution to exactly pH 7.4 using 0.1 M NaOH. Verify the pH using a micro-probe before dosing.

Step 3: Dosing and Transport Incubation

  • Apical to Basolateral (A-B): Add 0.5 mL of the pH-adjusted compound solution to the apical chamber. Add 1.5 mL of blank HBSS-HEPES to the basolateral chamber.

  • Validation Control: Co-administer Lucifer Yellow (100 µM) to monitor paracellular leakage.

  • Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.

Step 4: Sampling and LC-MS/MS Quantification

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Validation: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Monolayers showing >1% Lucifer Yellow flux indicate toxicity/damage and must be discarded.

Visualizations

TroubleshootingFlow Start Issue: Poor Cell Permeability (Papp < 1 x 10^-6 cm/s) CheckSalt Is the compound a dihydrochloride salt? Start->CheckSalt AssaypH Adjust assay buffer pH (e.g., HEPES pH 7.4-8.0) CheckSalt->AssaypH Yes StructMod Structural Optimization (Reduce PSA & HBDs) CheckSalt->StructMod No AssaypH->StructMod Still Poor NMethyl N-Methylation (Pyrrolidine/Pyrimidine) StructMod->NMethyl Fluorine Fluorination (Lower amine pKa) StructMod->Fluorine Formulation Formulation Strategy (LNPs / Cyclodextrins) StructMod->Formulation Target Affinity Lost

Figure 1: Decision tree for troubleshooting poor cell permeability of polar basic amines.

TransportMechanism cluster_membrane Lipid Bilayer Membrane Membrane Hydrophobic Core Intracellular Intracellular Target (e.g., Kinase / nNOS) Membrane->Intracellular Dihyd Dihydrochloride Salt (Dicationic, pH < 6) Dihyd->Membrane Electrostatic Repulsion FreeBase Free Base / Neutral (Deprotonated, pH 7.4+) FreeBase->Membrane Slow Passive Diffusion Optimized N-Methylated Analog (Lower PSA, Lipophilic) Optimized->Membrane Rapid Transcellular Transport

Figure 2: Impact of ionization state and structural modification on transcellular transport.

References

  • Mukherjee, P., Li, H., Sevrioukova, I., Chreifi, G., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2015). "Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 58(3), 1067-1088. URL:[Link]

  • Caldwell, J. J., et al. (2010). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 53(5), 2200-2214. URL:[Link]

  • Vasu, D., Do, H. T., Li, H., Hardy, C. D., Awasthi, A., Poulos, T. L., & Silverman, R. B. (2023). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 66(14), 9934-9953. URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Basic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Achieving Peak Symmetry

Introduction: This guide provides a comprehensive framework for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues. The troubleshooting strategies outlined here are broadly applicable, particularly for basic compounds which are frequently susceptible to this phenomenon.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most probable cause of peak tailing for my basic compound?

Answer: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary-site interactions, specifically between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3][4]

The Causality Explained: Standard silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase.[1] These silanol groups are weakly acidic. At mobile phase pH levels above approximately 3.0, a fraction of these silanols deprotonate, acquiring a negative charge.[3] If your basic analyte is protonated (carries a positive charge), it can undergo a strong ion-exchange interaction with these negatively charged silanols. This interaction is a different retention mechanism from the primary hydrophobic interaction. Molecules that experience this stronger, secondary retention are delayed in their travel through the column, resulting in an asymmetric or "tailing" peak.[2][5]

Mechanism of Silanol Interaction

G cluster_0 Silica Stationary Phase (pH > 3) cluster_1 Mobile Phase Silica [ Silica Surface ] Silanol_d Si-O⁻ Silanol_p Si-OH Analyte_pos Analyte-NH₃⁺ (Basic Compound, Protonated) Analyte_pos->Silanol_d Strong Ion-Exchange (Secondary Retention) CAUSES TAILING Analyte_neu Analyte-NH₂ (Hydrophobic Retention) Analyte_neu->Silica Desired Hydrophobic Retention (Primary Retention)

Caption: Interaction of a basic analyte with the stationary phase.

Q2: How can I modify my mobile phase to fix peak tailing?

Answer: Mobile phase optimization is the most powerful and immediate tool for improving the peak shape of basic compounds. The primary strategies involve controlling the pH and using specific additives.

Strategy 1: Operate at a Low pH

  • The Causality: By lowering the mobile phase pH to ≤ 3.0, you effectively protonate the vast majority of the surface silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[6][7] This eliminates the strong ion-exchange secondary interaction, leading to a dramatic improvement in peak symmetry. While your basic analyte will be fully protonated (positively charged), the absence of a negative counterion on the stationary phase prevents the problematic interaction.

  • Recommended Additives:

    • 0.1% Formic Acid (FA)

    • 0.1% Trifluoroacetic Acid (TFA)

    • 10-20 mM Phosphate Buffer, pH adjusted to 2.5[6]

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1% (v/v)MS-compatible, volatileLess acidic than TFA, may not be as effective
Trifluoroacetic Acid 0.05 - 0.1% (v/v)Very effective at low pH, good ion-pairing agentCan cause ion suppression in MS
Phosphate Buffer 10-25 mMExcellent pH controlNot volatile (not for MS), can precipitate in high ACN%

Strategy 2: Use a Competing Base (for older columns)

  • The Causality: This strategy is more common for older, Type-A silica columns. A small, basic additive like triethylamine (TEA) is added to the mobile phase.[6][7] The TEA is a "silanol suppressor"; it preferentially interacts with the active silanol sites, effectively shielding them from your analyte.

  • Recommended Additive:

    • Triethylamine (TEA) at ~5-10 mM.[6]

  • Trustworthiness Note: While effective, this approach can shorten column lifetime as TEA can accelerate the hydrolysis of the silica backbone.[6] It is generally a less preferred method with modern, high-purity columns.

Experimental Protocol: Mobile Phase pH Scouting Study

This protocol provides a self-validating system to determine the optimal mobile phase pH for your analyte.

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape (asymmetry factor) of CAS 2155855-71-1.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase A2: 20 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase A3: 20 mM Ammonium Bicarbonate in Water, pH 8.0 (ensure column is stable at high pH)

  • Mobile Phase B: Acetonitrile or Methanol

  • Analyte stock solution (dissolved in a weak solvent like 50:50 Water:ACN)

Methodology:

  • System Preparation: Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 15 minutes.

  • Injection 1 (Low pH): Inject the analyte solution and run your gradient (or isocratic) method. Record the chromatogram.

  • Wash and Re-equilibrate: Flush the system and column thoroughly with 50:50 Water:ACN for 20 minutes.

  • System Equilibration 2: Equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B for at least 15 minutes.

  • Injection 2 (Mid pH): Inject the analyte solution. Record the chromatogram.

  • Wash and Re-equilibrate: Repeat step 3.

  • System Equilibration 3: Equilibrate the column with 95% Mobile Phase A3 and 5% Mobile Phase B for at least 15 minutes. CRITICAL: Confirm your column's specified pH range before this step. Not all silica columns are stable above pH 7.

  • Injection 3 (High pH): Inject the analyte solution. Record the chromatogram.

  • Data Analysis: For each run, calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 is perfectly symmetrical. Values > 1.2 are generally considered tailing.

Expected Outcome: You will likely observe the best peak shape (Tf closest to 1.0) at the lowest pH (Run 1), as this condition most effectively suppresses silanol interactions.

Q3: My peak still tails at low pH. What else could be wrong?

Answer: If mobile phase optimization doesn't fully resolve the issue, you should investigate your column hardware, potential method-induced problems like column overload, or system-level issues like extra-column volume.

Troubleshooting Flowchart

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH ≤ 3.0? Start->Check_pH Adjust_pH Adjust Mobile Phase Add 0.1% FA or TFA [Protocol 1] Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Adjust_pH->Check_pH Re-evaluate Dilute_Sample Dilute Sample 10-fold and Re-inject Check_Overload->Dilute_Sample Maybe Check_Column Is the Column Old or Contaminated? Check_Overload->Check_Column No Dilute_Sample->Check_Column If No Improvement Success Peak Shape Improved Dilute_Sample->Success If Tailing Improves New_Column Try a New, Modern Base-Deactivated Column Check_Column->New_Column Yes/Maybe Check_System Check for Extra-Column Volume (fittings, tubing) Check_Column->Check_System No New_Column->Success Check_System->Success If Fixed

Caption: Systematic approach to troubleshooting peak tailing.

1. Column Choice and Health:

  • Use a Modern Column: Newer generation "Type-B" or "Type-C" silica columns are made from higher purity silica with fewer metal contaminants and are more exhaustively end-capped.[1][8] End-capping is a process where residual silanol groups are chemically reacted to make them inert.[7] Using a base-deactivated or hybrid-silica column is highly recommended for basic compounds.[8]

  • Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column head, creating active sites that cause tailing. Try flushing the column with a strong, acidic solvent or, if the manufacturer allows, reverse the column and flush to waste.

  • Column Void: A physical void or channel at the column inlet can cause peak distortion. This can result from pressure shocks or operating outside the column's stable pH range.[7] Replacing the column is often the only solution.

2. Mass Overload:

  • The Causality: Injecting too much analyte mass can saturate the stationary phase at the column inlet. This leads to a non-ideal distribution of analyte molecules, often resulting in a distorted peak that can appear as tailing or fronting.

  • How to Diagnose: A simple, self-validating test is to dilute your sample 10-fold and re-inject it. If the peak shape improves significantly (becomes more symmetrical), you were likely experiencing mass overload.

3. Extra-Column Volume:

  • The Causality: This refers to all the volume in your HPLC system outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume, especially from poorly made connections or using tubing with too large an internal diameter, allows the analyte band to spread out, a phenomenon called "band broadening," which can contribute to peak asymmetry.

  • How to Diagnose: This is more likely to be an issue on UHPLC systems or when using small-ID columns. Ensure all fittings are properly seated (finger-tight PEEK fittings are notorious for creating small dead volumes if not perfectly connected) and use the shortest possible length of narrow-ID tubing to connect the column to the detector.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography. PubMed. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

Sources

Technical Support Center: Minimizing Batch-to-Batch Variation in 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermodynamic and kinetic pitfalls associated with complex chiral salts. 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride (CAS: 2155855-71-1)[1] is a highly versatile small-molecule scaffold, but its synthesis and isolation are prone to batch-to-batch variations.

This guide is engineered to help drug development professionals troubleshoot and eliminate variations in enantiomeric purity, salt stoichiometry, and moisture content by establishing self-validating, mechanistic workflows.

Core Troubleshooting & FAQs

Q1: Why does our final API exhibit variable chloride content, often falling short of the theoretical 2.0 equivalents for a dihydrochloride salt? Causality & Solution: The formation of a stable dihydrochloride salt requires complete protonation of both the primary pyrimidin-4-amine and the secondary pyrrolidine amine. According to the "pKa rule," the pKa of the basic centers must be at least 2–3 units higher than the acidic counterion to ensure stable ionic salt formation[2]. If your solvent system promotes premature precipitation of the monohydrochloride species before the second equivalent of HCl can fully react, you will observe sub-stoichiometric chloride levels. Furthermore, certain solvents (e.g., neat 2-propanol) can induce the disproportionation of hydrochloride salts back to the free base or mono-salt[3]. Actionable Fix: Switch the crystallization solvent to an anhydrous THF/Ethanol mixture and use a strictly controlled addition of HCl in dioxane at low temperatures.

Q2: We are observing a significant drop in enantiomeric excess (ee%) for the C-2 chiral center of the pyrrolidine ring across different batches. What is the mechanistic cause? Causality & Solution: The C-2 position of the pyrrolidine ring (the alpha-carbon adjacent to the pyrimidine ring) is highly susceptible to epimerization. Under strongly basic conditions, or during prolonged exposure to heat in reduction steps, this proton can be abstracted. This forms a planar enolate-like intermediate that acts as a thermodynamic sink, leading to racemization and a loss of enantiomeric purity[4]. Actionable Fix: Implement a continuous flow protocol for the upstream synthesis. Continuous flow methodologies allow for rapid, highly diastereoselective reactions under mild conditions (often completing within 150 seconds), drastically reducing the residence time at elevated temperatures and preserving the stereocenter[5].

Q3: Batch yields and purity fluctuate wildly during the final isolation step, often yielding a sticky gum instead of a crystalline powder. How can we stabilize this? Causality & Solution: Dihydrochloride salts of amines are notoriously hygroscopic. When exposed to ambient humidity during batch filtration, the salt rapidly absorbs atmospheric moisture, depressing its glass transition temperature and causing it to "gum out." Additionally, handling concentrated ammonium salts in standard batch reactors leads to inconsistent heat transfer[6]. Actionable Fix: Utilize inline separation or filter exclusively under a positive pressure blanket of dry nitrogen. Always wash the filter cake with cold, anhydrous MTBE to displace residual polar solvents before drying.

Mechanistic Visualizations

To understand the critical risk of chiral inversion discussed in Q2, refer to the mechanistic pathway below.

Epimerization Chiral Enantiopure Intermediate (C-2 Chiral Center) Base Harsh Conditions (Strong Base / High Heat) Chiral->Base Batch Variation Mild Continuous Flow Protocol (Mild Conditions) Chiral->Mild Optimized Enolate Deprotonation at C-2 (Planar Intermediate) Base->Enolate Racemic Racemization (Loss of ee%) Enolate->Racemic Preserved Stereocenter Retention (High ee%) Mild->Preserved

Mechanistic pathway comparing C-2 epimerization risks versus stereocenter retention.

Self-Validating Experimental Protocol

To eliminate variable salt stoichiometry (as addressed in Q1), utilize this self-validating crystallization protocol. Every step contains a physical or chemical checkpoint to ensure the system behaves as predicted.

Protocol: Controlled Dihydrochloride Salt Formation

  • Dissolution: Suspend 10.0 g of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine free base[1] in 100 mL of anhydrous THF/Ethanol (8:2 v/v) under a dry nitrogen atmosphere.

  • Thermal Control: Chill the jacketed reactor to 0–5 °C. Causality: Low temperatures increase the supersaturation threshold, preventing solvent-induced disproportionation and minimizing kinetic impurities[3].

  • Acid Addition: Slowly add 2.1 equivalents of 4M HCl in 1,4-dioxane via a programmed syringe pump over exactly 60 minutes. Rapid addition causes localized supersaturation and traps mono-salt inclusions.

  • Validation Checkpoint 1 (pH): Extract a 100 µL aliquot, dilute in 1 mL DI water, and measure the apparent pH. It must be < 2.0. If > 2.0, titrate with 0.05 eq increments of HCl until the threshold is met.

  • Thermodynamic Aging: Stir the resulting suspension at 5 °C for 2 hours. Causality: This aging period allows metastable polymorphs and mono-salts to dissolve and recrystallize into the thermodynamically stable dihydrochloride lattice.

  • Isolation: Filter the precipitate under a strict dry nitrogen blanket. Wash the filter cake with 3 volumes of cold, anhydrous MTBE.

  • Drying: Dry the solid in a vacuum oven at 40 °C in the presence of P2O5 for 24 hours to eliminate residual moisture.

  • Validation Checkpoint 2 (Stoichiometry): Perform a silver nitrate ( AgNO3​ ) potentiometric titration on the dried powder to confirm exactly 2.0 ± 0.1 equivalents of chloride.

Process Visualizations

SaltFormation Start Free Base 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Solvent Dissolve in Anhydrous THF/EtOH (8:2) Start->Solvent Acid Add 2.1 eq HCl (in Dioxane) dropwise Solvent->Acid Temp Maintain Temperature at 0-5 °C Acid->Temp Cryst Thermodynamic Aging (2 hours) Temp->Cryst Filter Filter under N2 Wash with MTBE Cryst->Filter Dry Vacuum Dry at 40 °C with P2O5 Filter->Dry End Consistent Dihydrochloride (2.0 eq Cl-) Dry->End

Workflow for controlled dihydrochloride salt formation ensuring stoichiometric consistency.

Quantitative Data & Quality Metrics

Use the following matrix to benchmark your analytical data against industry standards for this specific scaffold.

Quality AttributeTarget SpecificationCommon DeviationMechanistic CauseCorrective Action
Chloride Content 2.0 ± 0.1 eq1.4 - 1.8 eqPremature precipitation or disproportionation in solvent.Switch to THF/EtOH system; avoid neat 2-propanol.
Enantiomeric Excess > 99.0% ee85.0 - 95.0% eeC-2 epimerization via thermal or basic stress during synthesis.Implement continuous flow; strictly control temperature.
Water Content (KF) < 1.0% w/w3.0 - 5.0% w/wHygroscopic moisture uptake during ambient filtration.Filter under N2​ blanket; dry with P2​O5​ desiccant.
Chemical Purity > 99.0% (HPLC)Regioisomers presentPoor selectivity during upstream C-N or C-C coupling.Employ enantioselective Cu-catalyzed radical relay[7].

References

  • MDPI. "Synthesis of a New Chiral Pyrrolidine." Available at: [Link]

  • RSC Publishing. "Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol." Available at: [Link]

  • NIH. "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction." Available at: [Link]

  • NIH. "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline." Available at:[Link]

  • ResearchGate. "End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride." Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Pyrrolidin-2-yl)pyrimidin-4-amine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring linked to a 4-aminopyrimidine core, is a key pharmacophore in various therapeutic agents, particularly kinase inhibitors. The dihydrochloride salt form enhances the compound's stability and solubility, making it amenable to pharmaceutical formulation and further synthetic elaboration.

This guide provides an in-depth comparison of two distinct and reproducible protocols for the synthesis of this valuable intermediate. We will delve into a classical Nucleophilic Aromatic Substitution (SNAr) approach and a modern Palladium-Catalyzed Cross-Coupling strategy. The objective is to equip researchers, chemists, and process development professionals with the technical insights needed to select the most appropriate synthetic route based on laboratory scale, scalability, cost, and safety considerations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) via N-Boc-Protected Pyrrolidine

This method represents a robust and widely applicable strategy for forming carbon-nitrogen bonds on electron-deficient aromatic systems like pyrimidines. The synthesis proceeds in two key stages: the SNAr coupling of N-Boc-protected pyrrolidine with an activated pyrimidine, followed by the acidic deprotection of the Boc group.

Causality and Experimental Rationale

The pyrimidine ring is rendered electron-deficient by the two nitrogen atoms, making the C2 position susceptible to attack by nucleophiles, especially when a good leaving group like a chloride is present. The direct use of pyrrolidine, however, can lead to side reactions due to the nucleophilicity of its secondary amine. Therefore, protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is essential. The Boc group is sterically bulky and electronically deactivating, ensuring that the pyrrolidine acts as a carbon-based nucleophile after deprotonation at the C2 position. The reaction is typically driven to completion by heating in the presence of a non-nucleophilic base. The final deprotection is achieved under acidic conditions, which efficiently cleaves the Boc group to yield the desired product as its dihydrochloride salt.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

  • To a sealed reaction vessel, add 4-amino-2-chloropyrimidine (1.0 eq), tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine) (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add N,N-Dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of 4-amino-2-chloropyrimidine).

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a solid.

Step 2: Deprotection to 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

  • Dissolve the purified tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 3-5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon complete deprotection, the dihydrochloride salt typically precipitates from the solution.

  • The product can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride as a white to off-white solid.

Process Workflow Diagram

SNAr_Protocol cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Deprotection A 4-Amino-2-chloropyrimidine + N-Boc-pyrrolidine B Add K2CO3, DMF A->B C Heat (120-140°C, 12-24h) under N2 B->C D Workup & Purification (EtOAc, H2O/Brine, Chromatography) C->D E N-Boc Protected Intermediate D->E F Dissolve Intermediate in Dioxane E->F G Add 4M HCl in Dioxane (0°C to RT, 2-4h) F->G H Precipitation & Isolation (Filtration, Wash, Dry) G->H I Final Product: 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride H->I

Caption: Workflow for the SNAr synthesis protocol.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

This modern approach leverages the power of transition-metal catalysis to construct the C-C bond between the pyrrolidine and pyrimidine rings. The Negishi coupling is particularly effective for coupling organozinc reagents with organic halides. This method offers the potential for milder reaction conditions and high functional group tolerance.

Causality and Experimental Rationale

The core of this protocol is the generation of an organozinc reagent from N-Boc-pyrrolidine. This is typically achieved by deprotonation at the C2 position using a strong base like s-BuLi, followed by transmetalation with zinc chloride (ZnCl₂).[4] This creates a stereochemically stable 2-pyrrolidinozinc reagent. This organometallic species then enters a palladium-catalyzed cycle with 4-amino-2-chloropyrimidine. The cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the organozinc reagent, and reductive elimination to form the desired product and regenerate the catalyst.[4] The use of a Boc protecting group is again crucial for directing the initial deprotonation and stabilizing the organometallic intermediate. The final deprotection step is analogous to Protocol 1.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

  • In a flame-dried, three-neck flask under an argon atmosphere, dissolve N-Boc-pyrrolidine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Add sec-Butyllithium (s-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete deprotonation.

  • In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.2 eq) in anhydrous THF. Add this solution to the lithiated pyrrolidine mixture at -78 °C and allow it to warm to room temperature and stir for 1-2 hours. This forms the organozinc reagent.

  • To this mixture, add 4-amino-2-chloropyrimidine (1.0 eq) followed by the palladium catalyst system, for example, Pd(OAc)₂ (0.05 eq) and a suitable phosphine ligand like P(tBu)₃-HBF₄ (0.10 eq).[4]

  • Heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate.

Step 2: Deprotection to 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

  • This step is identical to Step 2 in Protocol 1. Dissolve the purified intermediate in methanol or dioxane and treat with HCl in dioxane to precipitate the final dihydrochloride salt.

Process Workflow Diagram

Negishi_Protocol cluster_step1 Step 1: Negishi Coupling cluster_step2 Step 2: Deprotection A N-Boc-pyrrolidine in THF B Deprotonation (s-BuLi, -78°C) A->B C Transmetalation (ZnCl2) B->C D Organozinc Reagent C->D E Add 4-Amino-2-chloropyrimidine + Pd(OAc)2 / Ligand C->E F Heat (Reflux, 6-12h) E->F G Workup & Purification F->G H N-Boc Protected Intermediate G->H I Dissolve Intermediate in Dioxane H->I J Add 4M HCl in Dioxane (0°C to RT, 2-4h) I->J K Precipitation & Isolation J->K L Final Product: 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride K->L

Caption: Workflow for the Negishi Cross-Coupling protocol.

Comparative Analysis

ParameterProtocol 1: Nucleophilic Aromatic Substitution (SNAr)Protocol 2: Palladium-Catalyzed Negishi Coupling
Overall Yield Moderate to GoodGood to Excellent
Reaction Conditions High Temperature (120-140 °C)Milder Temperature (-78 °C to 65 °C)
Number of Reagents Fewer critical reagentsMore reagents (strong base, zinc salt, Pd catalyst, ligand)
Reagent Handling Standard; requires inert atmosphere but no pyrophorics.Requires handling of pyrophoric s-BuLi and air-sensitive reagents.
Scalability Generally more scalable and cost-effective for large quantities.Catalyst cost and handling of pyrophorics can be challenging for scale-up.
Substrate Scope Good for electron-deficient pyrimidines.Broader scope, tolerant of more functional groups.[4]
Safety Concerns High boiling point, toxic solvent (DMF).Pyrophoric s-BuLi, toxic palladium catalyst.
Cost-Effectiveness Higher, due to cheaper reagents and simpler setup.Lower, due to the cost of the palladium catalyst, ligand, and s-BuLi.

Discussion and Recommendation

Protocol 1 (SNAr) stands out for its operational simplicity and cost-effectiveness. The reagents are common, and the procedure does not require the handling of pyrophoric materials, making it a more accessible method for standard organic synthesis labs and a preferred route for large-scale industrial production. However, the high reaction temperatures and potentially long reaction times can be a drawback, and the use of high-boiling DMF can complicate product purification.

Protocol 2 (Negishi Coupling) offers the primary advantages of milder reaction conditions and potentially higher yields. This method is particularly valuable for synthesizing analogues where sensitive functional groups might not tolerate the harsh conditions of the SNAr protocol.[4] The main barriers are the higher cost of the palladium catalyst and the stringent safety precautions required for handling pyrophoric organolithium reagents, which may make it less suitable for routine or large-scale synthesis unless a specific substrate demands this approach.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Campeau, L. C., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • Guillabert, M., et al. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]

  • Fu, B., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society. [Link]

  • Reddy, T. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Journal of Combinatorial Chemistry. [Link]

  • Thompson, A. S., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

  • ResearchGate. Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Der Pharma Chemica. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • Cardile, V., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • PubChem. Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. WO2020225831A1 - Improved process for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)pyrrolidin-2-yl] imidazo[1,5-a]pyrazin-1-yl)}-n-(pyridine-2-yl)benzamide.
  • ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Link]

  • Google Patents.
  • Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.
  • Fu, G. C., & Lee, J. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]

  • Google Patents.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel, uncharacterized active pharmaceutical ingredients (APIs) such as 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride requires a rigorous, mechanics-based safety approach. Recognized as a versatile small-molecule scaffold[1], this compound is frequently utilized in the synthesis of biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I designed this guide to move beyond basic compliance. By understanding the causality behind these safety protocols, laboratory personnel can build self-validating workflows that ensure absolute operational safety.

Mechanistic Toxicology: Why the 2HCl Salt Matters

The dihydrochloride (2HCl) salt formulation significantly increases the compound's aqueous solubility, making it ideal for biological assays, but it introduces specific acute hazards.

Upon contact with ambient moisture—such as sweat on the skin, tears in the eyes, or the mucosal lining of the respiratory tract—the salt rapidly dissociates. This localized dissolution causes a sharp, immediate drop in pH, leading to acute chemical irritation or severe burns. Furthermore, because its pyrimidine-amine moiety is a highly active pharmacophore, this compound must be handled as a potent, uncharacterized API with potential systemic toxicity. All handling must adhere strictly to the guidelines set forth in [2].

Core Personal Protective Equipment (PPE) Matrix

To mitigate the dual threat of pH-driven chemical burns and systemic API exposure, the following PPE matrix must be strictly enforced.

PPE CategorySpecificationMechanistic RationaleReplacement Frequency
Hand Protection Double Nitrile Gloves (≥ 0.11 mm thickness)Prevents dermal absorption. Double gloving provides a fail-safe against micro-tears during handling.Every 2 hours, or immediately upon known contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against ocular chemical burns caused by the localized pH drop of the dissolving 2HCl salt.Reusable; decontaminate with 70% EtOH after use.
Body Protection Flame-Resistant, Knee-Length Lab CoatPrevents powder accumulation on personal clothing and provides a barrier against accidental spills.Launder weekly via specialized service; do not wash at home.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine, crystalline powder if engineering controls (VBE/Fume Hood) are compromised.Discard after single use or if breathing resistance increases.

Engineering Controls & Operational Workflow

To ensure zero airborne exposure, primary engineering controls must be layered with secondary PPE defenses.

Containment cluster_0 Primary Containment (Engineering Controls) cluster_1 Secondary Containment (PPE) Hazard 2-(Pyrrolidin-2-yl)pyrimidin-4-amine 2HCl (Airborne Dust & Contact Hazard) Hood Chemical Fume Hood (Face Velocity 80-100 fpm) Hazard->Hood Mitigated by VBE Ventilated Balance Enclosure (For Powder Weighing) Hazard->VBE Mitigated by Eye Splash Goggles (ANSI Z87.1) Hood->Eye Backup Protection Coat Knee-Length Lab Coat (Fully Buttoned) Hood->Coat Resp N95 / P100 Respirator (If outside hood) VBE->Resp If VBE unavailable Gloves Double Nitrile Gloves (Min 0.11mm thickness) VBE->Gloves

Fig 1: Containment strategy and PPE defense layers for handling 2HCl salt powders.

Step-by-Step Solubilization Protocol

Objective: Safely transition the dry powder into a stable liquid stock solution (e.g., in DMSO) while maintaining a self-validating safety perimeter.

  • Environmental Validation (Pre-Check):

    • Action: Activate the Chemical Fume Hood or Ventilated Balance Enclosure (VBE).

    • Self-Validation: Check the digital anemometer. Do not proceed unless the face velocity reads between 80–100 feet per minute (fpm). This confirms the primary engineering control is actively establishing a negative pressure barrier, a core requirement of the[3].

  • PPE Donning & Integrity Verification:

    • Action: Put on the lab coat, splash goggles, and two pairs of nitrile gloves.

    • Self-Validation: Perform a tactile inspection. Inflate the outer gloves slightly by trapping air and squeezing; if no air escapes, your primary dermal barrier is intact.

  • Anti-Static Powder Handling:

    • Action: Place the sealed compound vial onto the microbalance inside the VBE. Use a static-dissipative (e.g., PTFE-coated) spatula to transfer the powder.

    • Causality: The dihydrochloride salt is a fine, hygroscopic powder. Static charge from standard metal spatulas can cause the powder to aerosolize or cling to gloves. PTFE tools neutralize this charge, preventing uncontrolled dispersion.

  • In-Situ Solubilization:

    • Action: Add the solvent (e.g., anhydrous DMSO) directly to the pre-weighed powder within the enclosed balance area. Cap the vial immediately.

    • Self-Validation: Visually confirm complete dissolution (a clear solution). Once in solution, the inhalation hazard is effectively neutralized, transitioning the risk profile strictly to a dermal/splash hazard.

  • Decontamination & Doffing:

    • Action: Wipe down the balance and spatulas with a damp paper towel (water neutralizes the 2HCl salt), followed by 70% ethanol. Remove the outer gloves inside the hood and dispose of them in the solid waste bin.

Emergency Response & Spill Protocol

Because the 2HCl salt dissociates exothermically and drops pH upon contact with mucosal moisture, speed is critical during an exposure event.

  • Ocular Exposure: Immediate flushing at an eyewash station for a minimum of 15 minutes. The high volume of water is required to rapidly dilute the localized acidity caused by the dihydrochloride salt.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water.

  • Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the API. Cover the spill with damp absorbent pads to solubilize and trap the powder, then transfer the pads to a solid hazardous waste container.

Decontamination & Waste Disposal Plan

The presence of the dihydrochloride salt dictates a specific waste segregation strategy to prevent the formation of toxic byproducts during disposal.

WasteWorkflow Start Waste Generation (Solid or Liquid?) Solid Solid Waste (Vials, Spatulas, PPE) Start->Solid Powder/Materials Liquid Liquid Waste (DMSO/Buffer Solutions) Start->Liquid Solutions SolidBin Solid Hazardous Waste (Double-bagged) Solid->SolidBin LiquidBin Halogenated Organic Waste (Due to 2HCl salt) Liquid->LiquidBin Incineration High-Temp Incineration (EPA Compliant) SolidBin->Incineration LiquidBin->Incineration

Fig 2: Segregation and disposal workflow for halogenated API waste.

  • Liquid Waste: Solutions containing this compound must be collected in a designated Halogenated Toxic Organic Waste container. Causality: The dihydrochloride (2HCl) component introduces halogens (chlorides) into the waste stream. If mixed with standard non-halogenated waste and burned at lower temperatures, chlorides can catalyze the formation of highly toxic dioxins. Segregation ensures the waste undergoes EPA-compliant high-temperature incineration.

  • Solid Waste: Empty vials, contaminated spatulas, damp spill pads, and outer gloves must be double-bagged and placed in a solid hazardous waste bin.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standard 29 CFR 1910.1450." Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。